tert-Butyl bis(4-hydroxybutyl)carbamate

Vue d'ensemble

Description

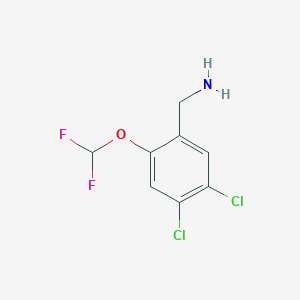

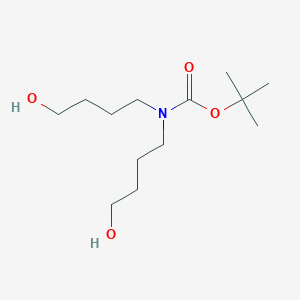

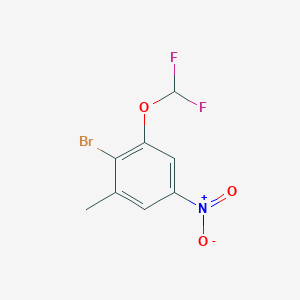

“tert-Butyl bis(4-hydroxybutyl)carbamate” is a chemical compound . It has a molecular formula of C13H27NO4 . It is related to other compounds such as “tert-Butyl N-(4-hydroxybutyl)carbamate” which has a linear formula of (CH3)3CO2CNH(CH2)4OH .

Synthesis Analysis

The synthesis of carbamates, which includes “tert-Butyl bis(4-hydroxybutyl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of “tert-Butyl bis(4-hydroxybutyl)carbamate” can be represented by the SMILES string CC©©OC(=O)N(CCCCO)CCCO . This structure is also available as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique

Organic Photovoltaic Materials

Tert-Butyl bis(4-hydroxybutyl)carbamate is used in the synthesis of triarylamino derivatives, which are of significant interest for the production of organic photovoltaic materials. These derivatives are synthesized through a two-step process involving hydrolysis and Suzuki cross-coupling reaction, demonstrating the compound's utility in advanced material science (Chmovzh & Rakitin, 2021).

Synthesis of Natural Product Jaspine B

In another study, tert-Butyl bis(4-hydroxybutyl)carbamate is a key intermediate in the synthesis of the natural product jaspine B, which has cytotoxic activity against several human carcinoma cell lines. This synthesis involves a multi-step process starting from L-Serine, showcasing the compound's role in medicinal chemistry (Tang et al., 2014).

Enantioselective Synthesis of Nucleotides

Tert-Butyl bis(4-hydroxybutyl)carbamate is also pivotal in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role as an intermediate in this process underscores its importance in the field of nucleotide synthesis, which is crucial for genetic research and drug development (Ober et al., 2004).

Polymer Science

Furthermore, tert-Butyl bis(4-hydroxybutyl)carbamate derivatives are used in polymer science. For instance, its use in the synthesis of Bis-(4-hydroxybutyl) terephthalate, which further undergoes polycondensation to yield poly(1,4-butylene terephthalate), highlights its role in creating advanced polymeric materials (Sivaram et al., 1981).

Synthesis of Protected Guanidines

Additionally, tert-Butyl bis(4-hydroxybutyl)carbamate is utilized in the synthesis of protected guanidines from primary and secondary amines. This process is important in the development of novel pharmaceuticals and biochemical research reagents (Yong et al., 1999).

Biocompatible Polymers

The compound is also instrumental in the production of biocompatible polymers. For example, its derivatives are used in creating degradable polycarbonates, demonstrating the compound's utility in environmentally friendly material applications (Tsai et al., 2016).

Non-isocyanate Thermoplastic Polyurethanes

It also finds application in the synthesis of non-isocyanate thermoplastic polyurethanes, which are important for producing materials with specific mechanical properties (Wang et al., 2015).

Propriétés

IUPAC Name |

tert-butyl N,N-bis(4-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKKTHBCVTULDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl bis(4-hydroxybutyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B1447306.png)

![3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne](/img/structure/B1447307.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)